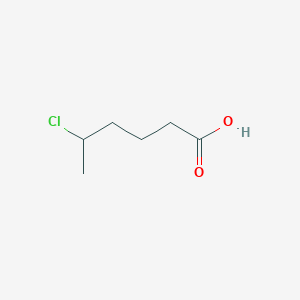

5-Chlorohexanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

112176-22-4 |

|---|---|

Molecular Formula |

C6H11ClO2 |

Molecular Weight |

150.60 g/mol |

IUPAC Name |

5-chlorohexanoic acid |

InChI |

InChI=1S/C6H11ClO2/c1-5(7)3-2-4-6(8)9/h5H,2-4H2,1H3,(H,8,9) |

InChI Key |

BKYXJMPZIUFVJA-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCC(=O)O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 5-Chlorohexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chlorohexanoic acid is a halogenated carboxylic acid with potential as a building block in organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties. Due to a notable scarcity of experimentally determined data in peer-reviewed literature, this document combines available computed data for this compound with experimental data for its close isomer, 6-chlorohexanoic acid, to offer valuable comparative insights. This guide also presents predicted spectroscopic characteristics, a conceptual synthetic pathway, and general reactivity patterns, serving as a foundational resource for researchers interested in this compound.

Chemical Identity and Physicochemical Properties

General Information

| Identifier | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 112176-22-4[2][3] |

| Molecular Formula | C₆H₁₁ClO₂[1][2][3] |

| Molecular Weight | 150.60 g/mol [1][2][3] |

| Canonical SMILES | CC(CCCC(=O)O)Cl[2] |

| InChIKey | BKYXJMPZIUFVJA-UHFFFAOYSA-N[2] |

Computed Physicochemical Data for this compound

The following table summarizes the computationally derived physicochemical properties for this compound, primarily sourced from the PubChem database.

| Property | Value | Source |

| XLogP3 | 1.5 | PubChem[2] |

| LogP | 1.86860 | Guidechem[3] |

| Topological Polar Surface Area | 37.3 Ų | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |

| Rotatable Bond Count | 4 | PubChem[2] |

Experimental Physicochemical Data for 6-Chlorohexanoic Acid (Isomer Comparison)

For comparative purposes, the following table presents the experimentally determined physicochemical properties of the isomeric 6-chlorohexanoic acid.

| Property | Value | Source |

| Melting Point | 26-32 °C | ChemicalBook, CAS Common Chemistry[4][5] |

| Boiling Point | 138-140 °C (at 10 Torr) | ChemicalBook[5] |

| Density | 1.1320 g/cm³ | CAS Common Chemistry[4] |

| pKa | 4.73 (Predicted) | ChemicalBook[5] |

Spectroscopic Characterization (Predicted)

Experimental spectra for this compound are not publicly available. However, its expected spectroscopic features can be predicted based on its molecular structure.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show the following signals:

-

A doublet for the methyl protons (C6).

-

A multiplet for the methine proton (C5), which is coupled to the protons on C4 and C6.

-

Multiplets for the methylene (B1212753) protons at C2, C3, and C4.

-

A broad singlet for the carboxylic acid proton.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum is expected to display six distinct signals corresponding to each carbon atom in the molecule, including a downfield signal for the carbonyl carbon of the carboxylic acid.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is anticipated to exhibit characteristic absorption bands:

-

A broad O-H stretch from the carboxylic acid dimer, typically in the range of 3300-2500 cm⁻¹.

-

A strong C=O stretch from the carbonyl group around 1710 cm⁻¹.

-

C-H stretching vibrations just below 3000 cm⁻¹.

-

A C-Cl stretching vibration, typically in the range of 800-600 cm⁻¹.

Reactivity and Stability

Specific reactivity data for this compound is not available. However, its reactivity can be inferred from the functional groups present: a secondary alkyl chloride and a carboxylic acid. The compound is expected to be stable under standard conditions. It may be corrosive and can cause skin and eye irritation, similar to other halogenated carboxylic acids.

The diagram below illustrates general reaction pathways for a chloroalkanoic acid, which are likely applicable to this compound.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and analysis of this compound are not found in the surveyed literature. However, a plausible synthetic route can be conceptualized based on established organic chemistry principles.

Conceptual Synthesis of this compound

A potential method for the synthesis of this compound could involve the chlorination of a suitable precursor, such as 5-hydroxyhexanoic acid or a related lactone. The following workflow outlines a conceptual synthetic pathway.

Biological Activity and Signaling Pathways

As of the date of this publication, there is no information available in the public domain regarding the biological activity of this compound or its involvement in any signaling pathways. Further research is required to elucidate any potential pharmacological or toxicological effects.

Safety and Handling

Specific safety and handling data for this compound are not available. Based on the properties of similar short-chain halogenated carboxylic acids, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is likely to be corrosive and an irritant.

Conclusion

This compound represents a chemical entity with potential for further investigation in synthetic and medicinal chemistry. This guide has compiled the currently available information, highlighting a significant gap in experimentally verified data. The provided computed properties, comparative data from its isomer 6-chlorohexanoic acid, and theoretical frameworks for its synthesis and reactivity offer a starting point for researchers. Future experimental work is necessary to fully characterize this compound and explore its potential applications.

References

5-Chlorohexanoic acid CAS number 112176-22-4

An In-depth Technical Guide to 5-Chlorohexanoic Acid (CAS Number: 112176-22-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS: 112176-22-4), a halogenated carboxylic acid. Due to the limited availability of experimental data in peer-reviewed literature, this document combines computationally predicted data with established chemical principles to offer insights into its physicochemical properties, potential synthetic routes, predicted spectroscopic characteristics, and safety considerations. This guide is intended to serve as a foundational resource for researchers interested in the potential applications of this compound in organic synthesis and drug discovery.

Chemical Identity and Physicochemical Properties

This compound is a six-carbon carboxylic acid with a chlorine atom at the C-5 position. Its chemical structure and key identifiers are presented below. The physicochemical properties are largely based on computational models, as experimental data is scarce in publicly available literature.

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 112176-22-4 | PubChem[1] |

| Molecular Formula | C₆H₁₁ClO₂ | PubChem[1] |

| Molecular Weight | 150.60 g/mol | PubChem[1] |

| Canonical SMILES | CC(CCCC(=O)O)Cl | PubChem[1] |

| InChIKey | BKYXJMPZIUFVJA-UHFFFAOYSA-N | PubChem[1] |

| Synonyms | 5-chlorocaproic acid, Hexanoic acid, 5-chloro- | PubChem[1] |

| XLogP3 (Computed) | 1.5 | PubChem[1] |

| Topological Polar Surface Area (Computed) | 37.3 Ų | PubChem[1] |

| Hydrogen Bond Donor Count (Computed) | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count (Computed) | 2 | PubChem[1] |

| Rotatable Bond Count (Computed) | 4 | PubChem[1] |

Potential Synthesis and Reactivity

Potential Synthetic Pathways

A plausible synthetic route could involve the chlorination of a suitable precursor. One potential precursor is δ-caprolactone, which upon ring-opening with a chlorinating agent could yield this compound. Another possibility is the hydrochlorination of a hexenoic acid with the double bond at the 4 or 5 position.

Caption: Potential synthetic routes to this compound.

Chemical Reactivity

The reactivity of this compound is dictated by its two main functional groups: the carboxylic acid and the secondary alkyl chloride.

-

Carboxylic Acid Group: This group can undergo standard reactions such as esterification, conversion to the acyl chloride, amide formation, and reduction to the corresponding alcohol.

-

Alkyl Chloride Group: The chlorine atom at the C-5 position can be displaced by nucleophiles via SN2 reactions.

-

Intramolecular Cyclization: In the presence of a non-nucleophilic base, intramolecular cyclization could occur to form a five-membered lactone (a γ-lactone).

Spectroscopic Characterization (Predicted)

Experimental spectroscopic data for this compound is not available in the public domain. The following are predicted spectroscopic features based on its structure and data from isomeric and related compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | - A broad singlet for the carboxylic acid proton (-COOH).- A multiplet for the proton on the carbon bearing the chlorine atom (C5-H).- A doublet for the methyl protons (C6-H₃).- Multiplets for the methylene (B1212753) protons (-CH₂-) in the carbon chain. |

| ¹³C NMR | - A signal for the carbonyl carbon (-COOH) in the range of 170-185 ppm.- A signal for the carbon attached to the chlorine atom (C-Cl) in the range of 50-65 ppm.- Signals for the other carbons in the aliphatic region. |

| Infrared (IR) Spectroscopy | - A broad O-H stretching band from the carboxylic acid group (approx. 2500-3300 cm⁻¹).- A sharp C=O stretching band from the carboxylic acid group (approx. 1700-1725 cm⁻¹).- C-Cl stretching vibration (approx. 600-800 cm⁻¹). |

| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the ³⁷Cl isotope.- Fragmentation patterns corresponding to the loss of HCl, H₂O, and cleavage of the carbon chain. |

For comparison, the ¹H NMR spectrum of the isomeric 6-Chlorohexanoic acid in CDCl₃ shows characteristic shifts at approximately 3.54 ppm (triplet, -CH₂Cl) and 2.39 ppm (triplet, -CH₂COOH)[2].

Applications in Drug Development and Organic Synthesis

Halogenated organic compounds are significant in medicinal chemistry as the inclusion of a halogen can influence a molecule's lipophilicity, metabolic stability, and binding affinity. While no direct applications of this compound in marketed drugs have been identified, its structure suggests it could be a useful building block or intermediate in the synthesis of more complex molecules.

References

An In-depth Technical Guide to the Physical Properties of 5-Chlorocaproic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chlorocaproic acid, also known as 5-chlorohexanoic acid, is a halogenated carboxylic acid with the molecular formula C₆H₁₁ClO₂.[1][2] Its structure, featuring a chlorine atom on the fifth carbon of a hexanoic acid backbone, makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. Understanding the physical properties of this compound is crucial for its effective handling, characterization, and application in research and development. This guide provides a comprehensive overview of the known and estimated physical properties of 5-chlorocaproic acid, detailed experimental protocols for their determination, and a plausible synthetic workflow.

Molecular and Physicochemical Properties

Table 1: General and Physicochemical Properties of 5-Chlorocaproic Acid

| Property | Value | Source |

| Molecular Formula | C₆H₁₁ClO₂ | [1][2] |

| Molecular Weight | 150.60 g/mol | [1] |

| CAS Number | 112176-22-4 | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 5-chlorocaproic acid, 5-chloro-hexanoic acid | [1][2] |

Table 2: Estimated and Computed Physical Properties of 5-Chlorocaproic Acid

| Property | Value | Notes and Sources |

| Melting Point | Not available (n/a) | [3] A solid at room temperature is expected. For comparison, the melting point of 6-chlorohexanoic acid is reported as 26 °C and 32 °C.[4][5] |

| Boiling Point | Not available (n/a) | [3] For comparison, the boiling point of 6-chlorohexanoic acid is 138-140 °C at 10 Torr.[4] |

| Density | Not available (n/a) | [3] For comparison, the density of 6-chlorohexanoic acid is 1.1320 g/cm³.[4] |

| Solubility | Soluble in organic solvents (e.g., chloroform, slightly in ethyl acetate (B1210297) and methanol).[4] Water solubility is expected to be low. | The solubility of carboxylic acids in water decreases as the carbon chain length increases.[6] |

| pKa | No experimental value found. | PubChem mentions an IUPAC Digitized pKa Dataset but does not provide a value.[1] The predicted pKa for 6-chlorohexanoic acid is 4.73±0.10.[4] |

| LogP (Octanol-Water Partition Coefficient) | 1.5 (Computed) | A measure of lipophilicity.[1] |

| Hydrogen Bond Donor Count | 1 (Computed) | [1] |

| Hydrogen Bond Acceptor Count | 2 (Computed) | [1] |

| Rotatable Bond Count | 4 (Computed) | [1] |

| Exact Mass | 150.0447573 Da (Computed) | [1] |

| Topological Polar Surface Area | 37.3 Ų (Computed) | [1] |

Spectroscopic Data

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons at different positions on the carbon chain. The proton on the carbon bearing the chlorine atom (C5) would likely appear as a multiplet. The protons on the carbon adjacent to the carboxylic acid group (C2) would be deshielded and appear as a triplet. The other methylene (B1212753) protons would appear as multiplets in the aliphatic region. The acidic proton of the carboxyl group would appear as a broad singlet at a downfield chemical shift, typically between 10-13 ppm. For comparison, the ¹H NMR spectrum of 6-chlorohexanoic acid in CDCl₃ shows signals at approximately 11.7 ppm (broad s, 1H, COOH), 3.54 ppm (t, 2H, CH₂Cl), 2.39 ppm (t, 2H, CH₂COOH), and 1.5-1.8 ppm (m, 4H, other CH₂).[7]

¹³C NMR Spectroscopy: The carbon NMR spectrum will show six distinct signals. The carbonyl carbon of the carboxylic acid will be the most deshielded, appearing around 175-185 ppm. The carbon attached to the chlorine atom (C5) will be significantly deshielded compared to other methylene carbons, appearing in the range of 50-65 ppm. The remaining methylene carbons will appear in the aliphatic region. For comparison, the ¹³C NMR spectrum of 6-chlorohexanoic acid shows peaks at approximately 179, 44, 33, 31, 25, and 23 ppm.[8]

Infrared (IR) Spectroscopy: The IR spectrum of 5-chlorocaproic acid will exhibit characteristic absorptions for the carboxylic acid functional group. A very broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹. A strong and sharp C=O stretching absorption should appear around 1700-1725 cm⁻¹. A C-O stretching band will be present in the 1200-1300 cm⁻¹ region. The C-Cl stretching vibration is expected in the range of 600-800 cm⁻¹.

Mass Spectrometry: In the mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 150. An [M+2]⁺ peak with approximately one-third the intensity of the molecular ion peak would also be observed due to the isotopic abundance of ³⁷Cl. Common fragmentation patterns would involve the loss of the carboxyl group, the chlorine atom, and cleavage of the alkyl chain.

Experimental Protocols

The following are detailed methodologies for the determination of key physical properties of carboxylic acids, which can be applied to 5-chlorocaproic acid.

Melting Point Determination

The melting point of a solid compound can be determined using a melting point apparatus.

-

Sample Preparation: A small amount of the dry, finely powdered 5-chlorocaproic acid is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

-

Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first liquid droplet is observed and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

Boiling Point Determination

For liquid compounds or those that melt at a low temperature, the boiling point can be determined.

-

Apparatus Setup: A small amount of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed in the test tube. The test tube is attached to a thermometer.

-

Heating: The assembly is heated in a suitable bath (e.g., oil bath).

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The heating is stopped, and the liquid is allowed to cool slowly.

-

Data Recording: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

The solubility in various solvents provides information about the polarity of the compound.

-

Procedure: A small, measured amount of 5-chlorocaproic acid (e.g., 10 mg) is added to a test tube containing a small volume of the solvent (e.g., 1 mL of water or an organic solvent).

-

Observation: The mixture is agitated, and the solubility is observed at room temperature. The compound is classified as soluble, partially soluble, or insoluble.

-

Quantitative Measurement: For a quantitative measurement in a specific solvent like water, a saturated solution is prepared at a constant temperature. A known volume of the saturated solution is then taken, the solvent is evaporated, and the mass of the remaining solute is determined.

pKa Determination

The acid dissociation constant (pKa) can be determined by potentiometric titration.

-

Solution Preparation: A known concentration of 5-chlorocaproic acid is prepared in a suitable solvent (e.g., water or a water-alcohol mixture).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).

Mandatory Visualizations

Synthesis Workflow of 5-Chlorocaproic Acid

The following diagram illustrates a plausible synthetic route for 5-chlorocaproic acid starting from ε-caprolactone.

Caption: A potential synthetic pathway for chlorocaproic acids.

Experimental Workflow for pKa Determination

The following diagram outlines the logical steps for determining the pKa of 5-chlorocaproic acid using potentiometric titration.

Caption: Workflow for pKa determination by potentiometric titration.

Conclusion

5-Chlorocaproic acid is a compound of interest in synthetic chemistry. While a complete experimental dataset of its physical properties is not currently available, this guide provides the most relevant known information and reliable estimations based on analogous compounds. The detailed experimental protocols and workflows presented herein offer a practical framework for researchers to characterize this and similar molecules in the laboratory. Further experimental investigation is warranted to definitively establish the physical properties of 5-chlorocaproic acid.

References

- 1. This compound | C6H11ClO2 | CID 18541668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 6-Chlorohexanoic acid | 4224-62-8 [chemicalbook.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. CAS 1119-46-6: 5-Chloropentanoic acid | CymitQuimica [cymitquimica.com]

- 7. 6-Chlorohexanoic acid(4224-62-8) 1H NMR [m.chemicalbook.com]

- 8. 6-Chlorohexanoic acid(4224-62-8) 13C NMR [m.chemicalbook.com]

An In-depth Technical Guide to 5-Chlorohexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of 5-chlorohexanoic acid. Due to the limited availability of experimental data in the public domain, this guide combines established chemical principles with computed data to offer valuable insights for research and development professionals.

Molecular Structure and Chemical Identity

This compound is a halogenated carboxylic acid with the molecular formula C₆H₁₁ClO₂.[1][2] The structure consists of a six-carbon hexanoic acid backbone with a chlorine atom substituted at the fifth carbon position. This chiral center results in two possible enantiomers, (R)-5-chlorohexanoic acid and (S)-5-chlorohexanoic acid.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₆H₁₁ClO₂ | [1][2] |

| Molecular Weight | 150.60 g/mol | [1] |

| CAS Number | 112176-22-4 | [1] |

| Canonical SMILES | CC(CCCC(=O)O)Cl | [1] |

| InChI Key | BKYXJMPZIUFVJA-UHFFFAOYSA-N | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 4 | [1] |

| Topological Polar Surface Area | 37.3 Ų | [1] |

| XLogP3-AA | 1.5 | [1] |

Table 1: Chemical Identifiers and Computed Physicochemical Properties of this compound.

Proposed Synthesis and Experimental Workflow

Proposed Synthetic Pathway

A viable approach for the synthesis of this compound is the ring-opening of ε-caprolactone. This method provides a straightforward route to the corresponding 6-hydroxyhexanoic acid, which can then be chlorinated at the 5-position. However, a more direct route to a chloro-substituted hexanoic acid would involve the ring-opening of a substituted lactone. A generalized representation of a synthetic approach is outlined below.

Caption: Proposed synthetic pathway for this compound.

General Experimental Workflow

The synthesis, purification, and characterization of this compound would typically follow a standard laboratory workflow.

Caption: General workflow for synthesis and characterization.

Spectroscopic Data (Predicted)

Due to the scarcity of experimental spectroscopic data for this compound, the following tables provide predicted data based on its molecular structure and typical values for similar compounds.

| Proton (¹H) | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Ha (-COOH) | 10.0 - 12.0 | singlet | 1H |

| Hb (-CH(Cl)-) | 3.8 - 4.2 | multiplet | 1H |

| Hc (-CH₂) | 2.2 - 2.5 | triplet | 2H |

| Hd (-CH₂) | 1.6 - 1.9 | multiplet | 2H |

| He (-CH₂) | 1.4 - 1.7 | multiplet | 2H |

| Hf (-CH₃) | 1.4 - 1.6 | doublet | 3H |

Table 2: Predicted ¹H NMR Spectral Data for this compound.

| Carbon (¹³C) | Predicted Chemical Shift (ppm) |

| C1 (-COOH) | 175 - 180 |

| C2 (-CH₂-) | 30 - 35 |

| C3 (-CH₂-) | 20 - 25 |

| C4 (-CH₂-) | 35 - 40 |

| C5 (-CH(Cl)-) | 60 - 65 |

| C6 (-CH₃) | 20 - 25 |

Table 3: Predicted ¹³C NMR Spectral Data for this compound.

| Functional Group | Predicted IR Absorption (cm⁻¹) |

| O-H stretch (Carboxylic Acid) | 2500 - 3300 (broad) |

| C=O stretch (Carboxylic Acid) | 1700 - 1725 |

| C-O stretch | 1210 - 1320 |

| C-Cl stretch | 600 - 800 |

Table 4: Predicted Infrared (IR) Spectral Data for this compound.

Reactivity and Potential Applications in Drug Development

This compound possesses two primary reactive sites: the carboxylic acid group and the secondary alkyl chloride.

-

Carboxylic Acid Group: The carboxylic acid functionality can undergo a variety of reactions, including esterification, amidation, and reduction to the corresponding alcohol. These transformations are fundamental in medicinal chemistry for the synthesis of prodrugs, analogs, and for conjugation to other molecules.

-

Alkyl Chloride Group: The chlorine atom at the 5-position can be displaced by nucleophiles in Sₙ2 reactions, allowing for the introduction of a wide range of functional groups. This provides a handle for further molecular elaboration and the synthesis of diverse compound libraries.

While there is no specific information on the biological activity of this compound in the reviewed literature, halogenated organic compounds are of significant interest in drug discovery. The introduction of a chlorine atom can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Halogen bonding, a non-covalent interaction involving a halogen atom, is also increasingly recognized as an important factor in drug-receptor interactions.

Given its bifunctional nature, this compound represents a versatile building block for the synthesis of novel chemical entities with potential therapeutic applications. Further research is warranted to explore its biological activity profile and its utility as a scaffold in drug design and development.

References

Spectroscopic Profile of 5-Chlorohexanoic Acid: A Technical Guide

Introduction

5-Chlorohexanoic acid, a halogenated carboxylic acid, serves as a versatile building block in organic synthesis, finding applications in the development of pharmaceuticals and other specialty chemicals. A thorough understanding of its spectroscopic characteristics is paramount for researchers and scientists in ensuring reaction monitoring, quality control, and structural elucidation. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent chloro and carbonyl groups.

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-6 (CH₃) | ~1.55 | Doublet | 3H |

| H-5 (CHCl) | ~4.10 | Sextet | 1H |

| H-4 (CH₂) | ~1.85 | Multiplet | 2H |

| H-3 (CH₂) | ~1.70 | Multiplet | 2H |

| H-2 (CH₂) | ~2.40 | Triplet | 2H |

| -OH | ~10-12 | Singlet (broad) | 1H |

Predicted ¹³C NMR Data

The carbon NMR spectrum provides information on the different carbon environments. The presence of the electron-withdrawing chlorine and carbonyl groups significantly influences the chemical shifts of the nearby carbon atoms.

| Carbon | Chemical Shift (δ, ppm) |

| C-1 (C=O) | ~179 |

| C-2 | ~34 |

| C-3 | ~25 |

| C-4 | ~37 |

| C-5 (CHCl) | ~59 |

| C-6 (CH₃) | ~23 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[1][2][3][4]

Characteristic IR Absorption Bands

The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid and the alkyl chloride functionalities.

| Functional Group | Absorption Range (cm⁻¹) | Intensity | Description |

| O-H (Carboxylic Acid) | 2500-3300 | Strong, Broad | Stretching vibration |

| C-H (sp³) | 2850-3000 | Medium to Strong | Stretching vibration |

| C=O (Carboxylic Acid) | 1700-1725 | Strong | Stretching vibration |

| C-O | 1210-1320 | Medium | Stretching vibration |

| C-Cl | 600-800 | Medium to Weak | Stretching vibration |

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a molecule. The molecular weight of this compound is 150.60 g/mol .[5]

Predicted Fragmentation Pattern

In the mass spectrum of this compound, the molecular ion peak [M]⁺ is expected. Due to the presence of chlorine, an [M+2]⁺ peak with approximately one-third the intensity of the molecular ion peak will also be observed. Common fragmentation pathways for aliphatic carboxylic acids include the loss of the hydroxyl group (-17 amu) and the carboxyl group (-45 amu).[6] Alpha-cleavage next to the chlorine atom is also a likely fragmentation pathway.

| m/z | Proposed Fragment |

| 150/152 | [C₆H₁₁ClO₂]⁺ (Molecular Ion) |

| 115 | [M - Cl]⁺ |

| 105 | [M - COOH]⁺ |

| 87 | [M - COOH - H₂O]⁺ |

| 77 | [C₆H₅]⁺ (from rearrangement) |

| 63/65 | [CH₂CH₂Cl]⁺ |

| 45 | [COOH]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a small organic molecule like this compound.

NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of at least 5 times the longest T1 relaxation time for quantitative analysis, and a spectral width that encompasses all expected proton signals.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the low natural abundance of ¹³C.

IR Data Acquisition

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet or a Nujol mull can be prepared.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Collection: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure solvent) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer via a suitable inlet system, such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Visualizations

References

- 1. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 2. www1.udel.edu [www1.udel.edu]

- 3. Infrared Spectrometry [www2.chemistry.msu.edu]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. This compound | C6H11ClO2 | CID 18541668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

Synthesis of 6-Chlorohexanoic Acid from ε-Caprolactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-chlorohexanoic acid from ε-caprolactone. The synthesis is a multi-step process, and this document details the primary synthetic pathway, including experimental protocols, quantitative data, and visual representations of the reaction workflows. While the user's request specified 5-chlorohexanoic acid, the ring-opening of ε-caprolactone logically leads to a 6-substituted hexanoic acid. Therefore, this guide focuses on the synthesis of 6-chlorohexanoic acid.

Executive Summary

The conversion of ε-caprolactone to 6-chlorohexanoic acid is most effectively achieved through a two-step process:

-

Hydrolysis of ε-caprolactone: The lactone is first ring-opened to yield 6-hydroxyhexanoic acid. This is typically achieved through alkaline hydrolysis, which offers high yields.

-

Chlorination of 6-hydroxyhexanoic acid: The hydroxyl group of 6-hydroxyhexanoic acid is then replaced with a chlorine atom. This can be accomplished using standard chlorinating agents such as thionyl chloride.

An alternative, though less direct, pathway involves the initial reduction of ε-caprolactone or 6-hydroxyhexanoic acid to 1,6-hexanediol, followed by selective monochlorination to 6-chloro-1-hexanol (B31631) and subsequent oxidation to the desired carboxylic acid. This guide will focus on the more direct hydrolysis and chlorination route.

Data Presentation

The following tables summarize the quantitative data for the key reaction steps in the synthesis of 6-chlorohexanoic acid from ε-caprolactone.

Table 1: Hydrolysis of ε-Caprolactone to 6-Hydroxyhexanoic Acid

| Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| ε-Caprolactone, Sodium Hydroxide | Water | 12 hours | Room Temperature | 98 | [1] |

Table 2: Chlorination of 6-Hydroxyhexanoic Acid to 6-Chlorohexanoic Acid (Proposed) *

| Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| 6-Hydroxyhexanoic Acid, Thionyl Chloride | Dichloromethane (anhydrous) | 2-4 hours | Reflux | >90 (estimated) | [2][3][4] |

*Note: While a specific protocol for the direct chlorination of 6-hydroxyhexanoic acid with thionyl chloride was not found in the literature with a reported yield, this method is based on the well-established reactivity of thionyl chloride with alcohols and carboxylic acids. The hydroxyl group is expected to be more reactive than the carboxylic acid under these conditions.

Table 3: Alternative Route - Oxidation of 6-Chloro-1-hexanol to 6-Chlorohexanoic Acid

| Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| 6-Chloro-1-hexanol, Jones Reagent | Acetone (B3395972) | 2 hours | 0°C to Room Temperature | ~90 (estimated) | [2] |

Experimental Protocols

Protocol 1: Synthesis of 6-Hydroxyhexanoic Acid from ε-Caprolactone[1]

Materials:

-

ε-Caprolactone (10.0 g, 87.6 mmol)

-

0.5 M Sodium Hydroxide (NaOH) solution (200 mL)

-

Amberlite IR-120 (H+) resin

-

Dichloromethane (CH₂Cl₂)

-

Methanol (MeOH)

-

Acetic Acid (AcOH)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

A solution of ε-caprolactone (10.0 g, 87.6 mmol) in 0.5 M NaOH (200 mL) is stirred at room temperature for 12 hours.

-

The reaction mixture is then neutralized with Amberlite IR-120 (H+) resin.

-

The resin is removed by filtration, and the filtrate is concentrated under reduced pressure.

-

The resulting residue is purified by silica gel column chromatography using a mobile phase of CH₂Cl₂/MeOH/AcOH (20:1:0.5) to yield 6-hydroxyhexanoic acid as a colorless oil (11.3 g, 98% yield).[1]

Protocol 2: Synthesis of 6-Chlorohexanoic Acid from 6-Hydroxyhexanoic Acid (Proposed)

Materials:

-

6-Hydroxyhexanoic Acid

-

Thionyl Chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM)

-

Magnetic stirrer and reflux condenser

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve 6-hydroxyhexanoic acid (1 equivalent) in anhydrous dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride (1.1-1.2 equivalents) to the stirred solution.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 2-4 hours. The reaction can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and carefully remove the excess thionyl chloride and solvent under reduced pressure.

-

The crude 6-chlorohexanoic acid can be purified by vacuum distillation.

Protocol 3: Synthesis of 6-Chlorohexanoic Acid from 6-Chloro-1-hexanol (Alternative)[2]

Materials:

-

6-Chloro-1-hexanol

-

Jones reagent

-

Acetone

-

Isopropanol

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate (B86663)

Procedure:

-

To a stirred solution of 6-chloro-1-hexanol (1 equivalent) in acetone at 0°C, add Jones reagent dropwise until a persistent orange color is observed.[2]

-

Stir the reaction mixture for 2 hours at room temperature.[2]

-

Quench the excess oxidant by the addition of isopropanol.[2]

-

Filter the mixture and remove the solvent under reduced pressure.[2]

-

Take up the residue in diethyl ether and wash with brine.[2]

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to afford 6-chlorohexanoic acid.[2]

Mandatory Visualization

Caption: Synthetic pathway from ε-caprolactone to 6-chlorohexanoic acid.

Caption: Experimental workflow for the synthesis of 6-chlorohexanoic acid.

References

5-Chlorohexanoic acid precursors and derivatives

An In-depth Technical Guide to 5-Chlorohexanoic Acid: Precursors, Synthesis, and Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a versatile halogenated carboxylic acid, and its derivatives. Due to the specific nature of this compound, this guide synthesizes information from established chemical principles and analogous reactions to provide detailed insights into its synthesis, properties, and potential applications in organic synthesis and drug discovery.

Introduction to this compound

This compound is a derivative of hexanoic acid featuring a chlorine substituent at the 5-position. The presence of both a carboxylic acid and an alkyl chloride functional group makes it a valuable bifunctional building block in organic synthesis. The reactivity of both the carboxyl group and the chloro group can be selectively exploited to introduce this six-carbon chain into more complex molecules. Halogenated carboxylic acids are of significant interest in medicinal chemistry as the halogen atom can influence the lipophilicity, metabolic stability, and binding affinity of a drug molecule.

Precursors to this compound

The primary precursors for the synthesis of this compound include ε-caprolactone, and hexanoic acid. The selection of a precursor is often dictated by cost, availability, and the desired scale of the synthesis.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, primarily involving the ring-opening of ε-caprolactone or the chlorination of hexanoic acid.

From ε-Caprolactone

The ring-opening of ε-caprolactone with a chloride source is a common method for the preparation of 6-chlorohexanoic acid, a constitutional isomer of this compound. A similar strategy can be envisioned for a substituted lactone that would yield the 5-chloro isomer, though ε-caprolactone is the most common starting material for C6 chloro-acids.

Experimental Protocol: Ring-Opening of ε-Caprolactone with Thionyl Chloride

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place ε-caprolactone (1.0 eq).

-

Reagent Addition: Slowly add thionyl chloride (SOCl₂, 1.2 eq) to the flask.

-

Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours. The reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly add the reaction mixture to ice-water to quench the excess thionyl chloride.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or dichloromethane (B109758) (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to yield the crude 6-chlorohexanoic acid. Further purification can be achieved by vacuum distillation.

From Hexanoic Acid

Direct chlorination of hexanoic acid at the 5-position is challenging due to the relative unreactivity of the C-H bonds. However, radical chlorination can be employed, though it may lead to a mixture of isomers.

Derivatives of this compound

The carboxylic acid moiety of this compound allows for the synthesis of a variety of derivatives, including esters, acid chlorides, and amides.

This compound Esters

Esters are commonly prepared for purification, characterization, or to act as protecting groups for the carboxylic acid.

Experimental Protocol: Fischer Esterification to Methyl 5-Chlorohexanoate

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of methanol (B129727) (which also acts as the solvent).

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (typically 2-5 mol%).

-

Reaction Conditions: Heat the mixture to reflux for 3-5 hours. Monitor the reaction progress by TLC.

-

Workup: After cooling, remove the excess methanol under reduced pressure. Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by washing with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to give the crude methyl 5-chlorohexanoate. Purify by vacuum distillation.

5-Chlorohexanoyl Chloride

The acid chloride is a highly reactive intermediate used for the synthesis of amides and esters under mild conditions.

Experimental Protocol: Synthesis of 5-Chlorohexanoyl Chloride

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place this compound (1.0 eq).

-

Reagent Addition: Add an excess of thionyl chloride (SOCl₂, typically 2-3 eq) dropwise at room temperature. A few drops of N,N-dimethylformamide (DMF) can be added as a catalyst.

-

Reaction Conditions: Stir the mixture at room temperature for 1-2 hours, then gently heat to reflux for an additional 1-2 hours until the evolution of gas (HCl and SO₂) ceases.

-

Purification: Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 5-chlorohexanoyl chloride, which can often be used in the next step without further purification. If necessary, it can be purified by vacuum distillation.

5-Chlorohexanamide

Amides are important functional groups in many biologically active molecules.

Experimental Protocol: Synthesis of 5-Chlorohexanamide

-

Reaction Setup: In a round-bottom flask, dissolve 5-chlorohexanoyl chloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (B95107) (THF).

-

Reagent Addition: Cool the solution in an ice bath and add a solution of the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine (B128534) (TEA, 1.2 eq) in the same solvent dropwise.

-

Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Workup: Quench the reaction with water. Separate the organic layer and wash it sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amide can be purified by recrystallization or column chromatography.

Quantitative Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| This compound | C₆H₁₁ClO₂ | 150.60 | Not readily available |

| Methyl 5-chlorohexanoate | C₇H₁₃ClO₂ | 164.63 | Not readily available |

| 5-Chlorohexanoyl chloride | C₆H₁₀Cl₂O | 169.05 | Not readily available |

| 5-Chlorohexanamide | C₆H₁₂ClNO | 149.62 | Not readily available |

Note: Experimental physical properties for this compound and its immediate derivatives are not widely reported in publicly available literature. The data presented here are based on chemical database information.

Visualizations

The following diagram illustrates the synthetic pathways from a common precursor to this compound and its principal derivatives.

Caption: Synthetic routes to this compound and its derivatives.

Applications in Drug Development

Halogenated compounds play a crucial role in modern drug discovery. The introduction of a chlorine atom can significantly alter the physicochemical properties of a molecule. For instance, it can increase lipophilicity, which may enhance membrane permeability and oral bioavailability. The chlorine atom can also block sites of metabolism, thereby increasing the half-life of a drug. Furthermore, the chloro group can engage in specific halogen bonding interactions with biological targets, potentially increasing binding affinity and selectivity.

This compound, as a bifunctional building block, can be incorporated into larger molecules to introduce a flexible six-carbon linker with a terminal chlorine atom. This chlorine can then be used for further functionalization, for example, through nucleophilic substitution reactions to attach the molecule to a larger scaffold or a pharmacophore. The carboxylic acid provides a handle for forming amide or ester linkages, which are common in many drug molecules.

Safety and Handling

This compound and its derivatives, particularly the acid chloride, should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. This compound is expected to be corrosive and an irritant to the skin, eyes, and respiratory tract. 5-Chlorohexanoyl chloride is highly reactive and will react with moisture in the air to produce HCl gas; therefore, it must be handled under anhydrous conditions.

Navigating the Solubility Landscape of 5-Chlorohexanoic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Chlorohexanoic acid in organic solvents. Due to a lack of specific quantitative data in publicly available literature for this compound, this document leverages data for the parent compound, hexanoic acid, to provide an illustrative framework. It further details a standard experimental protocol for solubility determination and offers a logical approach to solvent selection for research and development applications.

Understanding the Solubility Profile

This compound is a halogenated carboxylic acid. Its molecular structure, featuring a six-carbon aliphatic chain, a polar carboxylic acid group, and an electronegative chlorine atom at the 5-position, dictates its solubility behavior. The principle of "like dissolves like" is paramount in predicting its solubility. The carboxylic acid group can engage in hydrogen bonding, suggesting solubility in polar, protic solvents. The hydrocarbon backbone, however, imparts nonpolar character, allowing for dissolution in less polar organic solvents. The presence of the chlorine atom increases the molecule's overall polarity compared to its non-halogenated counterpart, hexanoic acid.

Illustrative Solubility Data

The following table summarizes the known solubility of hexanoic acid in several common organic solvents. This data should be used as a preliminary guide for solvent screening.

| Solvent | Chemical Formula | Type | Approximate Solubility of Hexanoic Acid |

| Ethanol | C₂H₅OH | Polar Protic | Highly Soluble (~30 mg/mL) |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Highly Soluble |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Soluble (~30 mg/mL) |

| Dimethylformamide (DMF) | (CH₃)₂NCH | Polar Aprotic | Soluble (~30 mg/mL) |

Note: This data is for hexanoic acid and should be considered as an estimation for this compound. Experimental verification is crucial.

Experimental Determination of Solubility

A precise understanding of a compound's solubility in various solvents requires empirical measurement. The equilibrium shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a solid in a liquid solvent.

Detailed Protocol: Equilibrium Shake-Flask Method

This protocol outlines the steps to determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvent(s) of high purity

-

Analytical balance

-

Glass vials or flasks with airtight screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or a validated titration method)

-

Calibration standards of this compound in the chosen solvent

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Accurately pipette a known volume of the selected organic solvent into each vial.

-

Equilibration: Tightly seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The temperature should be precisely controlled and monitored.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately attach a syringe filter and dispense the filtered, saturated solution into a clean vial. This step is critical to remove any undissolved microcrystals.

-

Dilution: Accurately dilute the saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted samples using a pre-validated analytical method.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The results are typically expressed in units such as mg/mL, g/100mL, or mol/L.

Visualizing Workflows and Decision-Making

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the equilibrium shake-flask method for determining the solubility of this compound.

An In-depth Technical Guide to the Isomers of Chlorohexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of chlorohexanoic acid, including 2-chloro-, 3-chloro-, 4-chloro-, 5-chloro-, and 6-chlorohexanoic acid. This document consolidates available physicochemical data, experimental protocols for synthesis, and pertinent toxicological information. It is designed to be a valuable resource for professionals in research, chemical synthesis, and drug development.

Physicochemical Properties

The isomers of chlorohexanoic acid share the same molecular formula, C₆H₁₁ClO₂, and a molecular weight of 150.60 g/mol . However, the position of the chlorine atom along the carbon chain significantly influences their physical and chemical properties. A summary of these properties is presented in the tables below. It is important to note that while experimental data is available for some isomers, other values are predicted based on computational models.

| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Chlorohexanoic acid | 29671-30-5[1] | C₆H₁₁ClO₂ | 150.605[1] |

| 3-Chlorohexanoic acid | --- | C₆H₁₁ClO₂ | 150.60 |

| 4-Chlorohexanoic acid | 89490-35-7 | C₆H₁₁ClO₂ | 150.60334 |

| 5-Chlorohexanoic acid | 112176-22-4[2] | C₆H₁₁ClO₂ | 150.605[3] |

| 6-Chlorohexanoic acid | 4224-62-8[4] | C₆H₁₁ClO₂ | 150.60[4] |

| Isomer | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | pKa |

| 2-Chlorohexanoic acid | --- | 122-128 @ 17 Torr[5] | 1.100 @ 25°C[5] | Predicted: ~2.7 |

| 3-Chlorohexanoic acid | --- | --- | --- | Predicted: ~4.4 |

| 4-Chlorohexanoic acid | --- | --- | --- | Predicted: ~4.6 |

| This compound | n/a[3] | n/a[3] | n/a[3] | --- |

| 6-Chlorohexanoic acid | 24-26 | 116-117 @ 1.3 Torr | 1.1320 @ 20°C | Predicted: 4.73±0.10[6] |

Synthesis of Chlorohexanoic Acid Isomers

The synthesis of chlorohexanoic acid isomers can be achieved through various established organic chemistry reactions. The choice of method often depends on the desired position of the chlorine atom.

Synthesis of 2-Chlorohexanoic Acid

Alpha-chlorination of carboxylic acids can be effectively achieved using the Hell-Volhard-Zelinsky (HVZ) reaction. This reaction involves the treatment of the carboxylic acid with a halogen (in this case, chlorine) and a catalytic amount of phosphorus trihalide (e.g., PCl₃).

Experimental Protocol: Hell-Volhard-Zelinsky Reaction for 2-Chlorohexanoic Acid

Materials:

-

Hexanoic acid

-

Phosphorus trichloride (B1173362) (PCl₃)

-

Chlorine gas (Cl₂)

-

Anhydrous reaction vessel with a reflux condenser and gas inlet

Procedure:

-

In a fume hood, place hexanoic acid in the reaction vessel.

-

Add a catalytic amount of phosphorus trichloride.

-

Gently heat the mixture while bubbling chlorine gas through it. The reaction is typically exothermic and should be carefully controlled.

-

Continue the reaction until the alpha-hydrogen has been substituted by chlorine. The reaction progress can be monitored by techniques such as NMR spectroscopy.

-

Upon completion, the reaction mixture is worked up, typically by quenching with water to hydrolyze the acyl chloride intermediate to the carboxylic acid.

-

The 2-chlorohexanoic acid product is then purified, for example, by distillation under reduced pressure.

Figure 1: Hell-Volhard-Zelinsky reaction for the synthesis of 2-chlorohexanoic acid.

Another established method for the synthesis of α-chloroalkanoic acids is through the diazotization of α-amino acids.

Experimental Protocol: Synthesis of (S)-2-Chlorohexanoic Acid from (S)-Norleucine

Materials:

-

(S)-Norleucine

-

5 N Hydrochloric acid

-

Sodium nitrite (B80452) (NaNO₂)

-

Diethyl ether

-

Sodium carbonate

-

Calcium chloride

Procedure:

-

Dissolve (S)-norleucine in 5 N hydrochloric acid in a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer.

-

Cool the mixture to 0°C in an ice/salt bath.

-

Slowly add a precooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction to stand overnight at room temperature.

-

Remove nitrogen oxides by carefully evacuating the flask with stirring.

-

Neutralize the reaction mixture by the careful addition of solid sodium carbonate in small portions.

-

Extract the product with diethyl ether.

-

Dry the combined ethereal solutions over calcium chloride.

-

After removing the ether, the crude product is purified by fractional distillation under reduced pressure.[7]

Synthesis of Other Chlorohexanoic Acid Isomers

The synthesis of 3-, 4-, 5-, and 6-chlorohexanoic acids typically involves the addition of a chlorine source to a suitable precursor or the ring-opening of a cyclic compound.

Synthesis of 6-Chlorohexanoic Acid from ε-Caprolactone

One common method for the synthesis of 6-chlorohexanoic acid is the ring-opening of ε-caprolactone.

Experimental Protocol: Detailed experimental protocols for the synthesis of 3-, 4-, and this compound are less commonly reported in standard literature. However, general strategies can be proposed.

-

3-Chlorohexanoic Acid: Could potentially be synthesized by the hydrochlorination of 2-hexenoic acid or 3-hexenoic acid.

-

4-Chlorohexanoic Acid: May be prepared from γ-caprolactone through a ring-opening reaction with a chlorinating agent.

-

This compound: Can be synthesized from 5-hexenoic acid via hydrochlorination.

Figure 2: General synthetic routes to 2- and 6-chlorohexanoic acid.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of the chlorohexanoic acid isomers. Available data from various sources are summarized below.

| Isomer | 1H NMR Data | 13C NMR Data | IR Spectra | Mass Spectra |

| 2-Chlorohexanoic acid | Available[2] | Available[2] | Available[2] | Available |

| 3-Chlorohexanoic acid | Available | Available[8] | Available[9] | Available[10] |

| 4-Chlorohexanoic acid | --- | --- | --- | --- |

| This compound | --- | --- | --- | --- |

| 6-Chlorohexanoic acid | Available[11] | Available | Available[4] | Available[4] |

Toxicological Information

Toxicological data for the chlorohexanoic acid isomers is limited. The most comprehensive data is available for 6-chlorohexanoic acid.

| Isomer | LD50 (Oral, Rat) | Other Toxicity Data |

| 2-Chlorohexanoic acid | No data available | --- |

| 3-Chlorohexanoic acid | No data available | --- |

| 4-Chlorohexanoic acid | No data available | --- |

| This compound | No data available | --- |

| 6-Chlorohexanoic acid | 3080 mg/kg | Causes severe skin burns and eye damage. May be corrosive to metals. |

Biological Activity and Potential Applications

While specific biological activities for each isomer of chlorohexanoic acid are not extensively documented, their structural similarity to short-chain fatty acids (SCFAs) suggests potential roles in biological systems. SCFAs are known to act as signaling molecules, primarily through the activation of G-protein coupled receptors (GPCRs) and the inhibition of histone deacetylases (HDACs).

It is plausible that chlorohexanoic acid isomers could interact with these or other cellular targets, with the position of the chlorine atom influencing binding affinity and biological effect. For instance, 6-chlorohexanoic acid is utilized as a building block in the synthesis of pharmaceuticals and agrochemicals.[2]

Further research is required to elucidate the specific biological targets and signaling pathways modulated by each chlorohexanoic acid isomer. Such studies would be invaluable for drug development and for understanding the potential physiological or toxicological effects of these compounds.

Figure 3: Potential signaling pathways for chlorohexanoic acid isomers based on known SCFA mechanisms.

Conclusion

This technical guide has compiled the currently available information on the isomers of chlorohexanoic acid. While physicochemical properties and some synthetic methods are established, significant gaps remain, particularly in the areas of experimental pKa values, comprehensive toxicological profiles, and specific biological activities. Further research into these areas will be crucial for unlocking the full potential of these compounds in various scientific and industrial applications.

References

- 1. 6-Chlorohexanoic acid, 4-cyanophenyl ester [webbook.nist.gov]

- 2. 2-Chlorohexanoic acid | C6H11ClO2 | CID 564933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 6-Chlorohexanoic acid | C6H11ClO2 | CID 20209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. 6-Chlorohexanoic acid|lookchem [lookchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. spectrabase.com [spectrabase.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. 6-Chlorohexanoic acid(4224-62-8) 1H NMR spectrum [chemicalbook.com]

Stability and Storage Conditions for 5-Chlorohexanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 5-Chlorohexanoic acid. The information herein is intended to support researchers, scientists, and drug development professionals in ensuring the integrity and reliability of this compound in their studies. This document outlines general stability, potential degradation pathways, and provides exemplary protocols for forced degradation studies.

Chemical Stability and General Storage

This compound is a halogenated carboxylic acid that is generally stable under standard ambient conditions, such as at room temperature.[1] For optimal long-term stability and to minimize potential degradation, it is recommended to store the compound in a cool, dry, and well-ventilated area.[1][2] Containers should be tightly sealed to prevent exposure to moisture and atmospheric contaminants.[1][2] Some suppliers recommend refrigerated storage at 2-8°C for prolonged shelf life.

Incompatible Materials: To prevent potential reactions and degradation, this compound should be stored away from:

-

Bases

-

Strong Oxidizing Agents

-

Reducing Agents

Potential Degradation Pathways

Based on the chemical structure of this compound, which features a carboxylic acid and a secondary alkyl chloride, the following degradation pathways are plausible under stress conditions.

-

Hydrolysis: The chloro group is susceptible to nucleophilic substitution by water, which can be catalyzed by acidic or basic conditions. This would lead to the formation of 5-hydroxyhexanoic acid and hydrochloric acid. The carboxylic acid group itself is generally stable to hydrolysis.

-

Oxidation: Carboxylic acids are generally resistant to oxidation. However, the alkyl chain could be susceptible to oxidation under strong oxidizing conditions, potentially leading to chain cleavage or the formation of keto-derivatives.

-

Photodegradation: Exposure to ultraviolet (UV) or visible light may induce photolytic cleavage of the carbon-chlorine bond, potentially leading to radical-mediated degradation pathways.

-

Thermal Degradation: At elevated temperatures, decarboxylation of the carboxylic acid group or elimination of hydrogen chloride (dehydrohalogenation) could occur.

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a compound, identifying potential degradation products, and developing stability-indicating analytical methods.[1][3][4][5] The following sections outline exemplary experimental protocols for conducting forced degradation studies on this compound.

Analytical Methodology

A stability-indicating analytical method is crucial to separate and quantify the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose.

Exemplary HPLC Method Parameters:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile (B52724) and water with 0.1% phosphoric acid |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

Experimental Protocols for Stress Testing

The following are detailed protocols for subjecting this compound to various stress conditions. The goal is to achieve a target degradation of 5-20%.[1]

3.2.1. Hydrolytic Degradation

-

Acidic Hydrolysis:

-

Prepare a solution of this compound in 0.1 N Hydrochloric Acid.

-

Reflux the solution at 60°C for 24 hours.

-

Withdraw samples at appropriate time points (e.g., 0, 4, 8, 12, 24 hours).

-

Neutralize the samples with an equivalent amount of 0.1 N Sodium Hydroxide.

-

Dilute the neutralized samples with the mobile phase to an appropriate concentration for HPLC analysis.

-

-

Basic Hydrolysis:

-

Prepare a solution of this compound in 0.1 N Sodium Hydroxide.

-

Keep the solution at room temperature for 24 hours.

-

Withdraw samples at appropriate time points.

-

Neutralize the samples with an equivalent amount of 0.1 N Hydrochloric Acid.

-

Dilute the neutralized samples with the mobile phase for HPLC analysis.

-

-

Neutral Hydrolysis:

-

Prepare a solution of this compound in purified water.

-

Reflux the solution at 60°C for 24 hours.

-

Withdraw samples at appropriate time points.

-

Dilute the samples with the mobile phase for HPLC analysis.

-

3.2.2. Oxidative Degradation

-

Prepare a solution of this compound in a suitable solvent (e.g., methanol (B129727) or water).

-

Add 3% hydrogen peroxide to the solution.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

Withdraw samples at appropriate time points.

-

Quench the reaction if necessary (e.g., with sodium bisulfite).

-

Dilute the samples with the mobile phase for HPLC analysis.

3.2.3. Photolytic Degradation

-

Expose a solid sample of this compound and a solution of the compound to a calibrated light source that provides both UV and visible light (e.g., as per ICH Q1B guidelines).

-

Maintain a control sample in the dark under the same temperature conditions.

-

Expose the samples for a specified duration or until significant degradation is observed.

-

For the solid sample, dissolve it in a suitable solvent after exposure.

-

Analyze the samples by HPLC.

3.2.4. Thermal Degradation

-

Place a solid sample of this compound in a thermostatically controlled oven at a high temperature (e.g., 80°C) for 48 hours.

-

Withdraw samples at various time points.

-

Allow the samples to cool to room temperature.

-

Dissolve the samples in a suitable solvent.

-

Analyze the samples by HPLC.

Data Presentation

The results of the forced degradation studies should be summarized in a clear and structured table to facilitate comparison of the stability of this compound under different stress conditions.

Table 1: Summary of Forced Degradation Studies for this compound (Exemplary Data)

| Stress Condition | Time | % Degradation | Number of Degradants | Major Degradant (RT) |

| 0.1 N HCl, 60°C | 24 h | 15.2 | 2 | 4.5 min |

| 0.1 N NaOH, RT | 24 h | 18.5 | 1 | 4.5 min |

| Water, 60°C | 24 h | 3.1 | 1 | 4.5 min |

| 3% H₂O₂, RT | 24 h | 8.9 | 3 | 5.2 min |

| Photolytic (Solid) | 7 days | 5.6 | 2 | 6.1 min |

| Photolytic (Solution) | 7 days | 12.3 | 4 | 6.1 min, 7.8 min |

| Thermal (Solid, 80°C) | 48 h | 9.8 | 2 | 3.9 min |

RT = Retention Time

Visualizations

The logical workflow for conducting a forced degradation study and the potential degradation pathways can be visualized to provide a clear understanding of the processes.

Caption: Workflow for a forced degradation study of this compound.

Caption: Potential degradation pathways for this compound.

References

Computational Analysis of 5-Chlorohexanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive computational analysis of 5-chlorohexanoic acid, a halogenated carboxylic acid with potential applications in chemical synthesis and drug development. Due to the limited availability of specific experimental data in the public domain, this document focuses on established computational methodologies, generalized experimental protocols, and comparative data analysis. It outlines the physicochemical properties, provides a theoretical framework for its computational analysis using Density Functional Theory (DFT), and describes generalized experimental procedures for its synthesis and purification. Furthermore, this guide explores the potential biological relevance of this compound in the context of haloalkanoic acid dehalogenases and presents a generalized enzymatic detoxification pathway. Spectroscopic data of the closely related 6-chlorohexanoic acid is provided for comparative purposes. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of short-chain halogenated carboxylic acids.

Physicochemical Properties

This compound (C6H11ClO2) is a derivative of hexanoic acid containing a chlorine atom at the 5-position.[1] Its physicochemical properties are crucial for understanding its reactivity, bioavailability, and potential applications. The following table summarizes key computed properties.

| Property | Value | Source |

| Molecular Formula | C6H11ClO2 | PubChem[1] |

| Molecular Weight | 150.60 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 112176-22-4 | PubChem[1] |

| XLogP3-AA (LogP) | 1.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

| Topological Polar Surface Area | 37.3 Ų | PubChem[1] |

| pKa (Dissociation Constant) | Not experimentally determined; expected to be similar to other short-chain carboxylic acids. |

Computational Chemistry Analysis

A thorough computational analysis of this compound can provide valuable insights into its electronic structure, reactivity, and spectroscopic properties. Density Functional Theory (DFT) is a powerful and widely used method for such investigations.[2]

Methodology for DFT Analysis

A typical DFT analysis to determine the molecular geometry and electronic properties of this compound would involve the following steps:

-

Structure Optimization: The initial 3D structure of this compound is built using molecular modeling software. A geometry optimization is then performed using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to find the lowest energy conformation of the molecule.[3]

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.

-

Electronic Property Calculations: Following successful optimization, single-point energy calculations are carried out to determine various electronic properties. Mulliken population analysis is a common method used to calculate the partial atomic charges on each atom in the molecule.[4][5]

Predicted Molecular Geometry

Table 2.1: Predicted Bond Lengths (in Ångströms)

| Atom 1 | Atom 2 | Predicted Bond Length (Å) |

|---|---|---|

| C1 | O1 | Value |

| C1 | O2 | Value |

| C1 | C2 | Value |

| C2 | C3 | Value |

| C3 | C4 | Value |

| C4 | C5 | Value |

| C5 | Cl | Value |

| C5 | C6 | Value |

| ... | ... | Value |

Table 2.2: Predicted Bond Angles (in Degrees)

| Atom 1 | Atom 2 | Atom 3 | Predicted Bond Angle (°) |

|---|---|---|---|

| O1 | C1 | O2 | Value |

| O1 | C1 | C2 | Value |

| C1 | C2 | C3 | Value |

| C2 | C3 | C4 | Value |

| C3 | C4 | C5 | Value |

| C4 | C5 | Cl | Value |

| C4 | C5 | C6 | Value |

| ... | ... | ... | Value |

Predicted Mulliken Atomic Charges

Mulliken population analysis provides a method for estimating the partial charge distribution within a molecule, which is crucial for understanding its electrostatic potential and reactivity.[4][5]

Table 2.3: Predicted Mulliken Charges

| Atom | Predicted Mulliken Charge |

|---|---|

| C1 (Carbonyl) | Value |

| O1 (Carbonyl) | Value |

| O2 (Hydroxyl) | Value |

| H (Hydroxyl) | Value |

| C2 | Value |

| C3 | Value |

| C4 | Value |

| C5 | Value |

| Cl | Value |

| C6 | Value |

| ... | Value |

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are not widely published. However, based on general organic chemistry principles and literature on similar compounds, the following sections outline plausible methodologies.

Synthesis Protocol

A potential synthetic route to this compound involves the ring-opening of a suitable lactone. A synthesis of 5-chlorocaproic acid (an alternative name for this compound) was reported by Cope and coworkers in 1971 in the Journal of the American Chemical Society. While the full text of this article was not accessible for this review, a generalized procedure based on the cleavage of lactones is presented below.

Reaction Scheme: delta-Hexalactone (B130344) + Thionyl Chloride (SOCl₂) → this compound

Materials:

-

delta-Hexalactone

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene (B28343)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask with reflux condenser and drying tube

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a fume hood, equip a dry round-bottom flask with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube.

-

Add delta-hexalactone and anhydrous toluene to the flask.

-

Slowly add thionyl chloride to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by slowly adding it to a stirred, saturated solution of sodium bicarbonate to neutralize the excess thionyl chloride and acidic byproducts.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

Purification Protocol

The crude this compound can be purified using standard techniques for carboxylic acids.[6]

Materials:

-

Crude this compound

-

Diethyl ether

-

Aqueous sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)

-

Aqueous hydrochloric acid (HCl) solution (e.g., 2 M)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Separatory funnel

-

Distillation apparatus (for liquid products) or recrystallization setup (for solid products)

Procedure:

-

Dissolve the crude product in diethyl ether.

-

Transfer the solution to a separatory funnel and extract with 1 M aqueous sodium hydroxide solution. The carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt.

-

Separate the aqueous layer and wash it with fresh diethyl ether to remove any neutral impurities.

-

Cool the aqueous layer in an ice bath and acidify it by the slow addition of 2 M hydrochloric acid until the solution is acidic (test with pH paper). This compound will precipitate if it is a solid at this temperature, or form an oily layer if it is a liquid.

-

Extract the acidified aqueous layer with fresh diethyl ether.

-